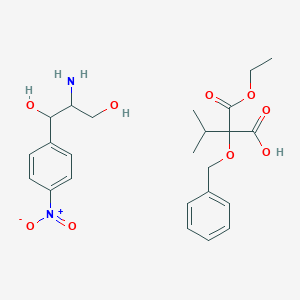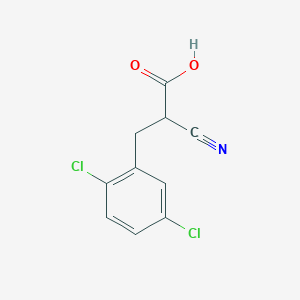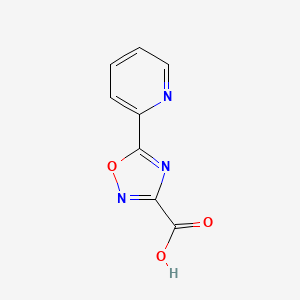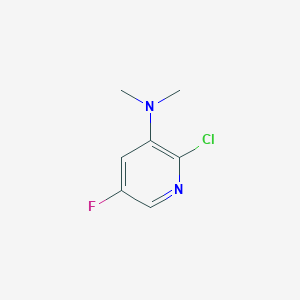![molecular formula C25H30N2O7 B12288172 2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B12288172.png)
2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moexiprilat-d5 est un dérivé marqué au deutérium du moexiprilat, qui est un métabolite actif du promédicament moexipril. Moexiprilat est un puissant inhibiteur de l'enzyme de conversion de l'angiotensine (ECA) utilisé principalement dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque congestive . Le marquage au deutérium dans le moexiprilat-d5 est utilisé pour étudier la pharmacocinétique et les profils métaboliques du médicament, car le deutérium peut servir de traceur dans diverses techniques analytiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du moexiprilat-d5 implique l'incorporation d'atomes de deutérium dans la molécule de moexiprilat. Cela peut être réalisé par diverses méthodes, notamment l'utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. La voie de synthèse spécifique et les conditions de réaction pour le moexiprilat-d5 sont exclusives et peuvent varier en fonction du fabricant .
Méthodes de production industrielle
La production industrielle de moexiprilat-d5 implique généralement une synthèse à grande échelle utilisant des réactifs deutérés. Le processus comprend plusieurs étapes de purification et de contrôle qualité pour garantir que le produit final répond aux spécifications requises pour la recherche et les applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le moexiprilat-d5, comme son homologue non deutéré, peut subir diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le moexiprilat-d5 comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions spécifiques, telles que la température et le pH, dépendent de la réaction souhaitée et des réactifs utilisés .
Principaux produits formés
Les principaux produits formés à partir des réactions du moexiprilat-d5 dépendent du type de réaction. Par exemple, l'oxydation peut entraîner la formation d'oxydes, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution peuvent produire une variété de dérivés en fonction des substituants introduits .
Applications de recherche scientifique
Le moexiprilat-d5 est largement utilisé dans la recherche scientifique en raison de son marquage au deutérium, qui permet un suivi et une quantification précis dans les études pharmacocinétiques et métaboliques. Voici quelques applications clés :
Mécanisme d'action
Le moexiprilat-d5 exerce ses effets en inhibant l'activité de l'enzyme de conversion de l'angiotensine (ECA). L'ECA est responsable de la conversion de l'angiotensine I en angiotensine II, un puissant vasoconstricteur. En inhibant l'ECA, le moexiprilat-d5 réduit les taux d'angiotensine II, ce qui entraîne une vasodilatation et une diminution consécutive de la pression artérielle . Ce mécanisme contribue également à ses effets cardioprotecteurs, car il réduit le remodelage du système cardiovasculaire et limite la prolifération des cellules musculaires lisses vasculaires .
Applications De Recherche Scientifique
Moexiprilat-d5 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. Some key applications include:
Mécanisme D'action
Moexiprilat-d5 exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, moexiprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . This mechanism also contributes to its cardioprotective effects, as it reduces the remodeling of the cardiovascular system and limits the proliferation of vascular smooth muscle cells .
Comparaison Avec Des Composés Similaires
Le moexiprilat-d5 est unique en raison de son marquage au deutérium, qui le distingue des autres inhibiteurs de l'ECA. Voici des composés similaires :
Moexipril : La forme promédicament du moexiprilat, qui est convertie en moexiprilat dans l'organisme.
Énalaprilate : Un autre inhibiteur de l'ECA avec un mécanisme d'action similaire mais une structure chimique différente.
Lisinopril : Un inhibiteur de l'ECA non sulfhydrylique utilisé pour traiter l'hypertension artérielle et l'insuffisance cardiaque.
Le moexiprilat-d5 se distingue par son marquage au deutérium, qui offre des avantages dans les études pharmacocinétiques et améliore la compréhension de ses voies métaboliques .
Propriétés
IUPAC Name |
2-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPAGYDKASJORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861172 |
Source


|
| Record name | 2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)



![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)
![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B12288144.png)


![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)

![2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B12288169.png)
